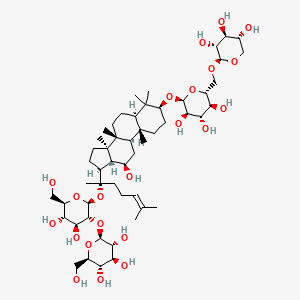
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a complex chemical compound known for its potent inhibitory effects on phosphatase and tensin homolog (PTEN). This compound is often used in scientific research due to its ability to modulate various biochemical pathways, making it valuable in studies related to signal transduction and metabolic regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium oxo complexes with 3-hydroxypyridine-2-carboxylic acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired trihydrate complex. The process can be summarized as follows:
- Dissolve vanadium oxo complex in water.
- Add 3-hydroxypyridine-2-carboxylic acid to the solution.
- Adjust the pH to slightly acidic conditions.
- Allow the reaction to proceed at room temperature.
- Isolate the product by filtration and drying under desiccating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated pH control systems, and efficient filtration and drying equipment to handle bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation, changing its oxidation state and altering the compound’s reactivity.
Reduction: The compound can be reduced, affecting the vanadium center and potentially leading to different coordination complexes.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state vanadium complexes, while reduction could produce lower oxidation state complexes. Substitution reactions can result in a variety of new vanadium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is widely used in scientific research due to its ability to inhibit PTEN, a critical enzyme in cellular signaling pathways. Its applications include:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in coordination chemistry studies.
Biology: Employed in studies of cellular signaling pathways, particularly those involving PTEN and Akt phosphorylation.
Medicine: Investigated for its potential therapeutic effects in diseases where PTEN signaling is disrupted, such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a component in certain chemical processes.
Wirkmechanismus
The mechanism of action of Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with PTEN, leading to the inhibition of this enzyme. PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key molecule in the Akt signaling pathway. By inhibiting PTEN, the compound increases PIP3 levels, leading to enhanced Akt phosphorylation and activation. This modulation of the Akt pathway affects various cellular processes, including glucose uptake, cell growth, and survival .
Vergleich Mit ähnlichen Verbindungen
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate can be compared with other vanadium-based PTEN inhibitors, such as:
Vanadyl sulfate: Another vanadium compound with PTEN inhibitory effects but with different reactivity and stability profiles.
Sodium orthovanadate: A commonly used vanadium compound in biochemical studies, known for its broad-spectrum phosphatase inhibition.
Bis(maltolato)oxovanadium(IV): A vanadium complex with insulin-mimetic properties, used in diabetes research.
The uniqueness of this compound lies in its specific interaction with PTEN and its ability to selectively modulate the Akt signaling pathway, making it a valuable tool in targeted biochemical studies .
Eigenschaften
Molekularformel |
C12H17N2O10V |
|---|---|
Molekulargewicht |
400.21 g/mol |
IUPAC-Name |
hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;; |
InChI-Schlüssel |
ABBPDBIZYMMUMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[VH] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


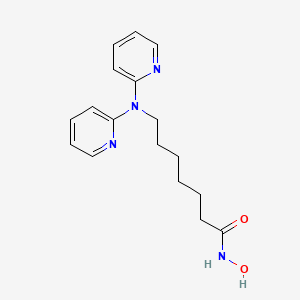
![(7E,11E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780434.png)
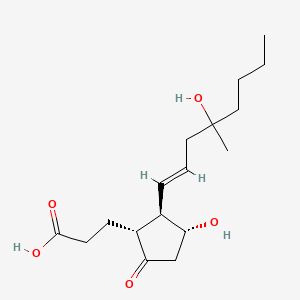
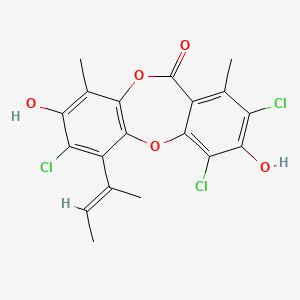
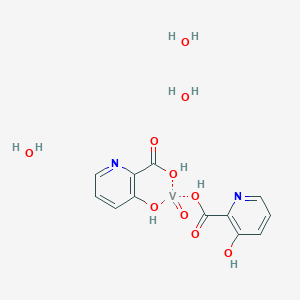
![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780461.png)
![(1S,3R,6R,7Z,11Z,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780467.png)
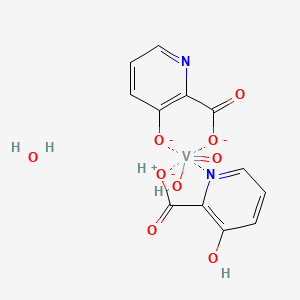
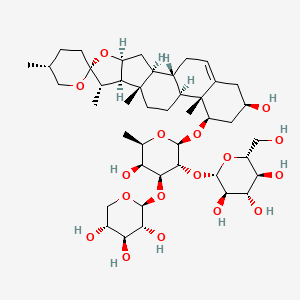
![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)
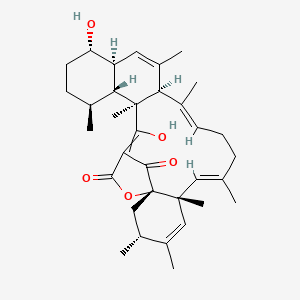
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10780487.png)

